N-ethyl-4-nitrobenzenesulfonamide
CAS No.: 28860-08-4
Cat. No.: VC21326134
Molecular Formula: C8H10N2O4S
Molecular Weight: 230.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 28860-08-4 |
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Molecular Formula | C8H10N2O4S |
Molecular Weight | 230.24 g/mol |
IUPAC Name | N-ethyl-4-nitrobenzenesulfonamide |
Standard InChI | InChI=1S/C8H10N2O4S/c1-2-9-15(13,14)8-5-3-7(4-6-8)10(11)12/h3-6,9H,2H2,1H3 |
Standard InChI Key | GTUAWMBSCRFHKR-UHFFFAOYSA-N |
SMILES | CCNS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Canonical SMILES | CCNS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Introduction
Structural and Physical Properties
Molecular Structure
The molecular structure of N-ethyl-4-nitrobenzenesulfonamide consists of a benzene ring substituted with two groups: a nitro group at the para position (relative to the sulfonamide group) and an ethyl-substituted sulfonamide group. The structural formula can be represented as:
The nitro group () is an electron-withdrawing substituent that significantly influences the electronic distribution within the benzene ring. The sulfonamide group () acts as both an electron donor and acceptor, depending on the reaction conditions.
Chemical Identifiers
Key chemical identifiers for N-ethyl-4-nitrobenzenesulfonamide include:
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InChI: InChI=1S/C8H10N2O4S/c1-2-9-15(13,14)8-5-3-7(4-6-8)10(11)12/h3-6,9H,2H2,1H3 .
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SMILES: CCNS(=O)(=O)C1=CC=C(C=C1)N+[O−] .
Physical Properties
The physical properties of N-ethyl-4-nitrobenzenesulfonamide are summarized below:
Property | Value | Remarks |
---|---|---|
Molecular Formula | Derived from structural analysis | |
Molecular Weight | 230.24 g/mol | Computed using atomic weights |
Melting Point | Typically >150°C | Dependent on purity |
Solubility | Soluble in organic solvents like DMSO or ethanol; limited solubility in water | Solubility depends on solvent polarity |
Appearance | Yellow crystalline solid | Characteristic of nitro compounds |
These properties make it suitable for various applications in organic synthesis and analytical chemistry.
Synthesis of N-Ethyl-4-Nitrobenzenesulfonamide
General Synthetic Route
The synthesis of N-ethyl-4-nitrobenzenesulfonamide typically involves the reaction of 4-nitrobenzenesulfonyl chloride with ethylamine under controlled conditions. The reaction proceeds via nucleophilic substitution at the sulfonyl chloride group:
Key reaction parameters include:
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Use of a base (e.g., triethylamine or pyridine) to neutralize hydrochloric acid formed during the reaction.
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Anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.
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Reaction temperatures typically maintained between 0°C and room temperature.
Alternative Methods
Alternative synthetic routes may involve:
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Direct sulfonation of ethylamine using 4-nitrobenzenesulfonic acid derivatives.
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Chemoselective N-benzenesulfonylation using reagents like pyridazinones .
These methods aim to improve yield, selectivity, or scalability for industrial production.
Reactivity and Chemical Behavior
Functional Group Reactivity
The reactivity of N-ethyl-4-nitrobenzenesulfonamide is dominated by its functional groups:
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Nitro Group (): Undergoes reduction reactions (e.g., to amines) using agents like hydrogen gas with palladium catalysts.
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Sulfonamide Group (): Participates in nucleophilic substitution reactions or serves as a protecting group in synthetic pathways.
Stability
The compound exhibits high thermal stability due to resonance stabilization within the sulfonamide group but may decompose under strongly acidic or basic conditions.
Applications
Organic Synthesis
N-ethyl-4-nitrobenzenesulfonamide serves as a versatile intermediate in organic synthesis due to its functional groups' reactivity.
Medicinal Chemistry
Sulfonamides are known inhibitors of enzymes such as carbonic anhydrase; thus, derivatives like N-ethyl-4-nitrobenzenesulfonamide are explored for therapeutic applications against glaucoma or cancer .
Material Science
The compound's unique electronic properties make it suitable for developing advanced materials with specific thermal or electronic characteristics.
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